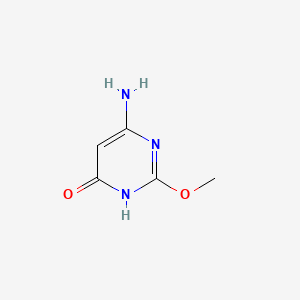

6-Amino-2-methoxypyrimidin-4-ol

Beschreibung

6-Amino-2-methoxypyrimidin-4-ol (CAS: 186435-66-5, 52386-29-5) is a pyrimidine derivative with the molecular formula C₅H₇N₃O₂ and a molecular weight of 141.13 g/mol . It features a methoxy group (-OCH₃) at position 2 and an amino group (-NH₂) at position 6 on the pyrimidine ring. Key physical properties include a melting point of 214–216°C and a boiling point of 227°C . The compound is used in pharmaceutical and agrochemical research, particularly as an intermediate in synthesizing bioactive molecules .

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-amino-2-methoxy-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-10-5-7-3(6)2-4(9)8-5/h2H,1H3,(H3,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRLXSZNYIJKRDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CC(=O)N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Structural Comparison

Pyrimidine derivatives often differ in substituents at positions 2, 4, and 6, which critically influence their physicochemical and biological properties. Below is a structural comparison of 6-amino-2-methoxypyrimidin-4-ol with related compounds:

| Compound Name | Molecular Formula | Substituents (Position) | Key Structural Features |

|---|---|---|---|

| 6-Amino-2-methoxypyrimidin-4-ol | C₅H₇N₃O₂ | -OCH₃ (C2), -NH₂ (C6) | Polar methoxy group enhances H-bonding |

| 6-Amino-2-methylpyrimidin-4-ol | C₅H₇N₃O | -CH₃ (C2), -NH₂ (C6) | Less polar methyl group reduces solubility |

| 6-Amino-2-(methylthio)pyrimidin-4-ol | C₅H₇N₃OS | -SCH₃ (C2), -NH₂ (C6) | Thioether group increases lipophilicity |

| 4-Chloro-6-methoxypyrimidin-2-amine | C₅H₆ClN₃O | -Cl (C4), -OCH₃ (C6), -NH₂ (C2) | Chlorine substituent enhances reactivity |

Physical and Chemical Properties

Table 1: Comparative Physicochemical Data

| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Solubility (Polar Solvents) |

|---|---|---|---|---|

| 6-Amino-2-methoxypyrimidin-4-ol | 141.13 | 214–216 | 227 | High (due to -OCH₃) |

| 6-Amino-2-methylpyrimidin-4-ol | 125.13 | N/A | N/A | Moderate |

| 6-Amino-2-(methylthio)pyrimidin-4-ol | 157.19 | N/A | N/A | Low (lipophilic) |

| 4-Chloro-6-methoxypyrimidin-2-amine | 159.57 | N/A | N/A | Moderate (chlorine effect) |

- Methoxy vs. Methyl Groups: The methoxy group in 6-amino-2-methoxypyrimidin-4-ol increases polarity and hydrogen-bonding capacity compared to the methyl group in 6-amino-2-methylpyrimidin-4-ol, enhancing solubility in polar solvents like water or ethanol .

- Thioether vs. Ether: Replacing -OCH₃ with -SCH₃ (as in 6-amino-2-(methylthio)pyrimidin-4-ol) reduces polarity, making the compound more suitable for lipid-rich environments .

Key Findings from Research:

Hydrogen Bonding and Crystal Packing: 6-Amino-2-methoxypyrimidin-4-ol forms extensive hydrogen-bonded networks (e.g., R₂²(8) motifs) due to its -OH and -NH₂ groups, influencing its crystallinity and stability . In contrast, 4-chloro-6-methoxypyrimidin-2-amine exhibits weaker H-bonding due to the electron-withdrawing chlorine atom, altering its solid-state packing .

Electronic Properties :

- Quantum chemical studies show that methoxy substituents donate electrons via resonance, stabilizing the pyrimidine ring and increasing basicity compared to methyl or thioether groups .

Biological and Industrial Applications: Pharmaceuticals: Methoxy-substituted pyrimidines are intermediates in antiviral agents (e.g., AZT analogs) . Coordination Chemistry: Nitroso derivatives (e.g., 6-amino-2-(dimethylamino)-5-nitrosopyrimidin-4-ol) are used to detect metal ions like Co(III) and Fe(II) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.